

Introduction: The Architectural Significance of a Hindered Amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,2,6,6-Pentamethylpiperidin-4-ol**

Cat. No.: **B032324**

[Get Quote](#)

1,2,2,6,6-Pentamethylpiperidin-4-ol, often abbreviated as PMP, is a sterically hindered piperidine derivative of considerable importance in both industrial and research settings.^[1] Its molecular architecture, featuring a heavily substituted piperidine ring, is not merely a matter of chemical curiosity but is the very foundation of its utility. While it serves as a versatile building block in organic synthesis and as an intermediate for pharmaceuticals, its most prominent role is as a crucial precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These HALS are indispensable additives that protect polymeric materials from degradation induced by UV radiation and thermal oxidation, significantly extending their lifespan and performance.^[2] This guide elucidates the molecular structure of **1,2,2,6,6-Pentamethylpiperidin-4-ol**, details its spectroscopic signature, outlines its synthesis, and explains how its unique structure dictates its function.

Molecular Structure and Physicochemical Properties

The core of **1,2,2,6,6-Pentamethylpiperidin-4-ol** is a saturated six-membered heterocycle, the piperidine ring. Its uniqueness arises from the extensive methylation pattern: a methyl group is attached to the nitrogen atom (position 1), and two methyl groups are located on each of the carbon atoms adjacent to the nitrogen (positions 2 and 6).^[1] A hydroxyl group (-OH) is situated at the 4-position. This specific arrangement confers exceptional thermal and oxidative stability.^[1] The five methyl groups create significant steric hindrance around the nitrogen atom, a key feature that is fundamental to the radical-scavenging activity of the HALS derived from it.^[2]

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more thermodynamically stable.

Physicochemical Data Summary

The fundamental properties of **1,2,2,6,6-Pentamethylpiperidin-4-ol** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	2403-89-6	[1] [3]
Molecular Formula	C ₁₀ H ₂₁ NO	[1] [3]
Molecular Weight	171.28 g/mol	[1]
Appearance	White to light yellow crystalline solid/flakes	[1] [4] [5]
Melting Point	72-76 °C	[1] [3] [5]
Boiling Point	238 °C	[1] [3] [5]
Density	0.967 g/mL	[1] [3]
Flash Point	118 °C	[5]
Water Solubility	4.8 g/100 mL (at 20 °C)	[3] [6]

Spectroscopic Elucidation of the Molecular Structure

The precise arrangement of atoms in **1,2,2,6,6-Pentamethylpiperidin-4-ol** has been unequivocally confirmed through various spectroscopic techniques. This data provides a definitive fingerprint of the molecule, validating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

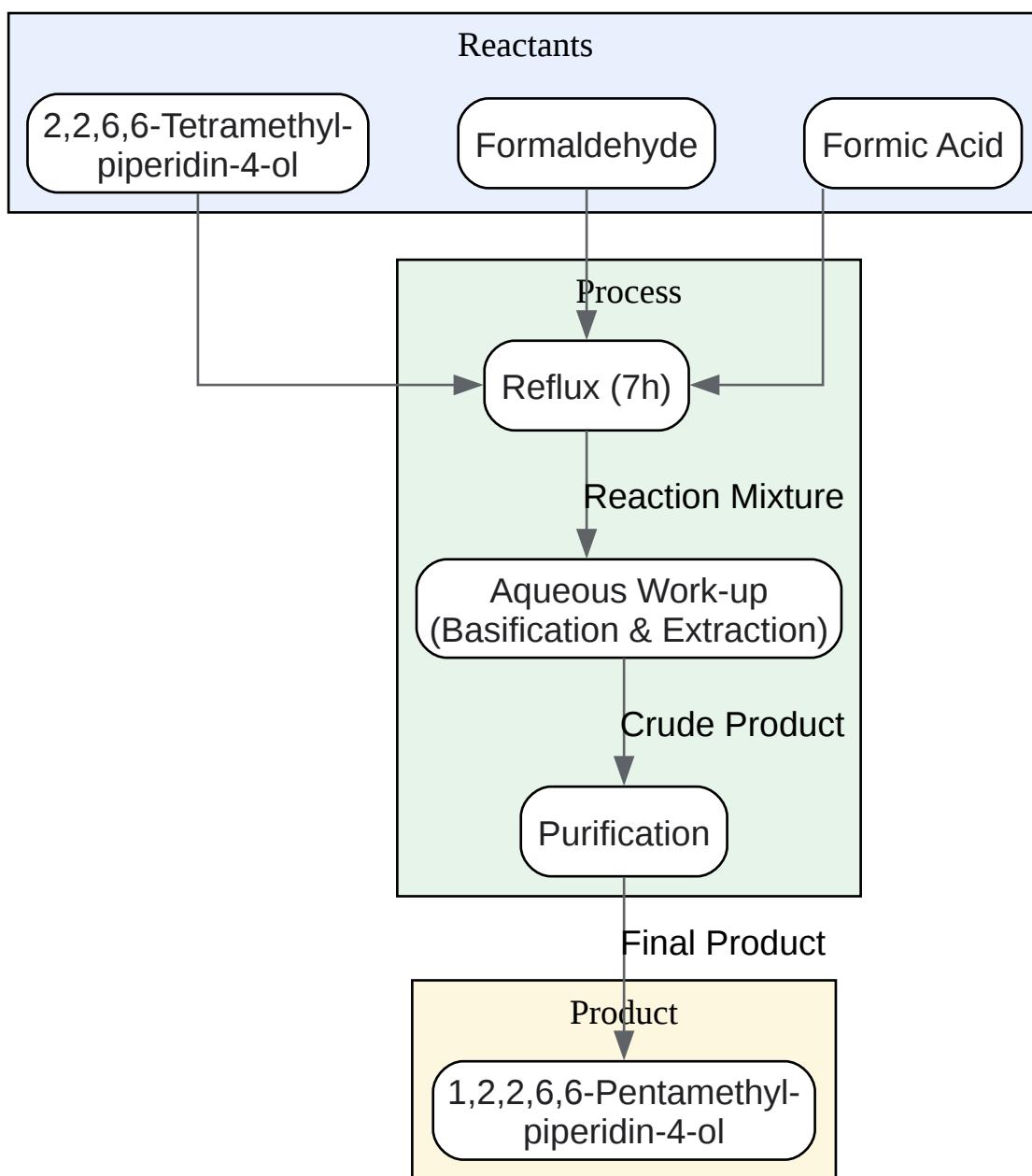
- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **1,2,2,6,6-Pentamethylpiperidin-4-ol** in CDCl_3 , the characteristic signals are:
 - ~1.01 ppm & ~1.15 ppm (singlets, 12H total): These two sharp singlets correspond to the four methyl groups at the C-2 and C-6 positions. The geminal methyl groups are diastereotopic, leading to slightly different chemical shifts.[7]
 - ~1.36 ppm & ~1.83 ppm (multiplets, 4H total): These signals arise from the methylene protons (CH_2) on the piperidine ring at the C-3 and C-5 positions.[7]
 - ~2.22 ppm (singlet, 3H): This singlet is characteristic of the N-methyl group.[7]
 - ~3.91 ppm (multiplet, 1H): This signal corresponds to the proton attached to the carbon bearing the hydroxyl group (the C-4 proton).[7]
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this molecule shows six distinct signals, confirming the molecular symmetry.[7]
 - ~20.54 ppm & ~33.28 ppm: Resonances for the methyl groups at C-2 and C-6.[7]
 - ~28.04 ppm: Resonance for the N-methyl group.[7]
 - ~50.06 ppm: Resonance for the methylene carbons at C-3 and C-5.[7]
 - ~55.34 ppm: Resonance for the quaternary carbons at C-2 and C-6.[7]
 - ~63.91 ppm: Resonance for the carbon atom bonded to the hydroxyl group (C-4).[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak is observed at $\text{m/z} = 171$, corresponding to the molecular weight of the compound.[7]

- Major Fragment: A prominent peak is seen at $m/z = 156$, which corresponds to the loss of a methyl group ($[M-15]^+$), a very common fragmentation pathway for molecules containing gem-dimethyl groups. This is often the base peak in the spectrum.[7]


Synthesis Protocol: The Eschweiler-Clarke Reaction

A common and efficient method for synthesizing **1,2,2,6,6-Pentamethylpiperidin-4-ol** is through the N-methylation of 2,2,6,6-Tetramethylpiperidin-4-ol using the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Experimental Protocol

- Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq).
- Reagent Addition: Add formalin (a 37% aqueous solution of formaldehyde, ~1.3 eq) and formic acid (~0.9 eq).[7]
- Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.[7]
- Work-up: After cooling, pour the reaction mixture into ice water.
- Basification: Make the solution basic by the careful addition of a strong base such as potassium hydroxide (KOH).
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via crystallization or distillation. This procedure typically affords the product in high yield (~85%).[7]

Synthesis Workflow Diagram

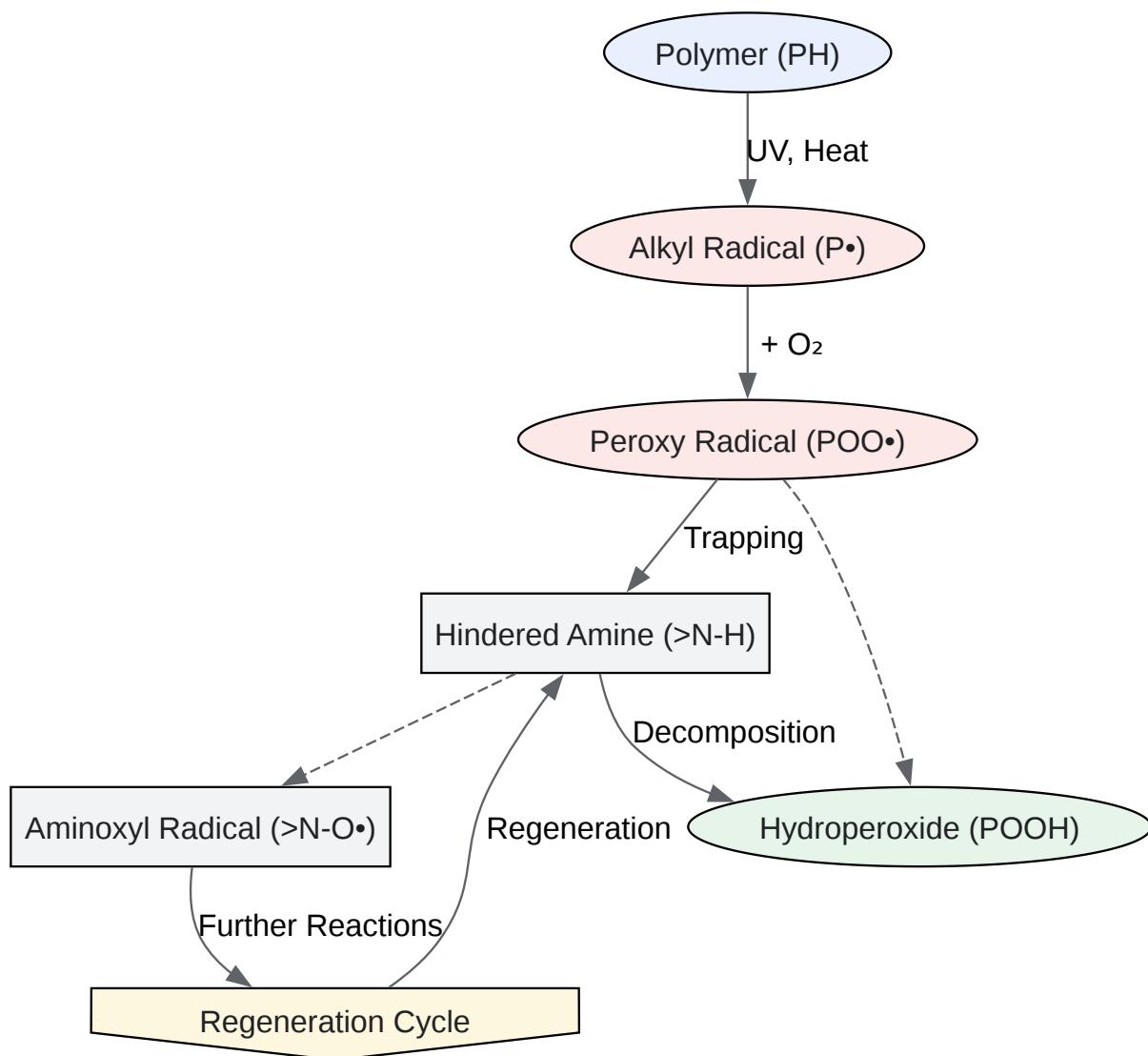
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of PMP via the Eschweiler-Clarke reaction.

Structural Basis for Applications

The utility of **1,2,2,6,6-Pentamethylpiperidin-4-ol** is a direct consequence of its molecular structure.

Precursor to Hindered Amine Light Stabilizers (HALS)


The primary application of this molecule is as a key intermediate for HALS. The protective mechanism of HALS, known as the Denisov Cycle, involves scavenging harmful free radicals that are formed during the photo-oxidation of polymers.[\[2\]](#)

- The sterically hindered secondary amine within the HALS molecule reacts with peroxy radicals (ROO \cdot) in the polymer, forming an aminoxy radical (R₂NO \cdot).
- This aminoxy radical then reacts with alkyl radicals (R \cdot) in the polymer.
- Through a complex, cyclic series of reactions, the original amine is regenerated, allowing a single HALS molecule to neutralize many radical species.[\[2\]](#)

The structure of **1,2,2,6,6-Pentamethylpiperidin-4-ol** is ideal because:

- The steric hindrance provided by the methyl groups at positions 2 and 6 protects the reactive amine functionality, ensuring its stability and longevity.[\[1\]](#)
- The hydroxyl group at position 4 serves as a convenient chemical handle. It can be readily functionalized, most commonly through esterification, to attach the piperidine moiety to other molecules.[\[1\]](#) This allows for the synthesis of a wide variety of HALS with tailored properties, such as high molecular weight HALS that are less prone to migrating out of the polymer matrix. A prominent example is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a highly effective light stabilizer.[\[1\]](#)[\[8\]](#)

HALS Radical Scavenging Cycle

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the HALS regenerative radical scavenging cycle.

Role in Drug Development and Organic Synthesis

Beyond polymer science, **1,2,2,6,6-Pentamethylpiperidin-4-ol** serves as a valuable intermediate in organic synthesis. The reactive hydroxyl group allows for its incorporation into more complex molecular frameworks.^[1] It has been identified as a reactant for the synthesis of

Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, highlighting its potential in medicinal chemistry and drug development.[4]

Safety and Handling

As a laboratory chemical, **1,2,2,6,6-Pentamethylpiperidin-4-ol** must be handled with appropriate care.

- **Hazards:** It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][9][10] It may also cause an allergic skin reaction.[9][10]
- **Precautions:** Handling should be performed in a well-ventilated area.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory to avoid contact with skin and eyes.[5]
- **First Aid:** In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, rinse mouth with water and call a physician immediately; do not induce vomiting.[5]
- **Storage:** The container should be stored tightly closed in a dry, cool, and well-ventilated place.[9]

Conclusion

The molecular structure of **1,2,2,6,6-Pentamethylpiperidin-4-ol** is a masterful example of chemical design, where steric and electronic properties converge to create a highly functional and stable molecule. Its heavily substituted piperidine core provides the necessary steric hindrance for its role in radical scavenging, while the hydroxyl group offers a versatile point of attachment for creating more complex and effective Hindered Amine Light Stabilizers. The detailed characterization through NMR and mass spectrometry confirms its structure, and established synthesis protocols allow for its efficient production. This unique combination of features solidifies its status as an indispensable intermediate in materials science and a valuable building block for the broader chemical research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,2,6,6-Pentamethylpiperidin-4-ol | CAS 2403-89-6 [benchchem.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6 | Chemsoc [chemsrc.com]
- 4. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | C₃₀H₅₆N₂O₄ | CID 586744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C₁₀H₂₁NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Architectural Significance of a Hindered Amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032324#molecular-structure-of-1-2-2-6-6-pentamethylpiperidin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com